

Spectroscopic Profile of 9H-Fluorene-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9H-Fluorene-2-carbaldehyde

Cat. No.: B1198980

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **9H-Fluorene-2-carbaldehyde** (CAS No: 30084-90-3), a key intermediate in organic synthesis. The document details expected spectroscopic characteristics based on its structure, collates available quantitative data, and outlines standardized experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development.

Chemical Structure and Properties

- IUPAC Name: **9H-fluorene-2-carbaldehyde**[\[1\]](#)
- Synonyms: 2-Fluorenecarboxaldehyde, Fluorene-2-carboxaldehyde[\[1\]](#)
- Molecular Formula: C₁₄H₁₀O[\[2\]](#)
- Molecular Weight: 194.23 g/mol [\[1\]](#)
- Physical Description: Slightly yellow powder.
- Melting Point: 83-85 °C[\[3\]](#)

Spectroscopic Data

The following sections present the available and expected spectroscopic data for **9H-Fluorene-2-carbaldehyde**. While comprehensive spectral data is available in commercial and public databases such as SpectraBase and PubChem, this guide summarizes the key expected features and reported data points.

Mass Spectrometry (MS)

Mass spectrometry of **9H-Fluorene-2-carbaldehyde** confirms its molecular weight and provides insights into its fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

Technique	Parameter	Value (m/z)
GC-MS (EI)	Molecular Ion [M] ⁺	194
Major Fragment 1		165
Major Fragment 2		166

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule. The expected chemical shifts are influenced by the aromatic fluorene core and the electron-withdrawing aldehyde group.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals in the aromatic region (7.0-8.5 ppm), a singlet for the aldehydic proton (around 9.5-10.5 ppm), and a singlet for the methylene protons of the fluorene ring system (around 4.0 ppm).

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display signals for the aromatic carbons, the aldehydic carbon, and the methylene carbon. The aldehydic carbonyl carbon is expected to appear significantly downfield.

Note: Specific chemical shifts and coupling constants for **9H-Fluorene-2-carbaldehyde** are available in spectral databases such as the Aldrich Chemical Company collection on SpectraBase.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **9H-Fluorene-2-carbaldehyde** is characterized by the vibrational frequencies of its functional groups. The most prominent peaks are expected to be from the aldehyde C-H and carbonyl C=O stretching.

Functional Group	Expected Absorption Range (cm ⁻¹)	Description
Aldehyde C-H Stretch	2850-2700	Two weak to medium bands are characteristic of the aldehyde C-H bond.
Aromatic C-H Stretch	3100-3000	Stretching vibrations of the C-H bonds on the aromatic rings.
Carbonyl (C=O) Stretch	1710-1685	A strong, sharp absorption due to the conjugated aldehyde carbonyl group.
Aromatic C=C Stretch	1600-1450	Medium to strong absorptions from the stretching of the carbon-carbon bonds in the aromatic rings.

Note: IR spectra for **9H-Fluorene-2-carbaldehyde** are available from sources such as Aldrich, with techniques including ATR-IR and FTIR (Film).[\[1\]](#)

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **9H-Fluorene-2-carbaldehyde** is characterized by electronic transitions within the conjugated π -system of the fluorene ring and the attached aldehyde group. The extended conjugation is expected to result in absorption maxima in the UV region. The fluorescence emission for this compound has been noted to be in the range of 400–450 nm.

Note: A UV-Vis spectrum for **9H-Fluorene-2-carbaldehyde** is available on SpectraBase.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

Methodology:

- **Sample Preparation:** Approximately 5-10 mg of **9H-Fluorene-2-carbaldehyde** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **^1H NMR Acquisition:**
 - The spectrometer is tuned and locked to the deuterium signal of the solvent.
 - The magnetic field is shimmed to achieve high homogeneity.
 - A standard single-pulse experiment is performed to acquire the Free Induction Decay (FID).
 - The FID is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
- **^{13}C NMR Acquisition:**
 - A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
 - A larger number of scans is usually required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - The acquired FID is processed similarly to the ^1H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

- Instrument Preparation: The ATR crystal (e.g., diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- Sample Application: A small amount of the solid **9H-Fluorene-2-carbaldehyde** powder is placed directly onto the ATR crystal.
- Data Acquisition: A pressure arm is engaged to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically over the range of 4000-400 cm^{-1} .
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

UV-Visible (UV-Vis) Spectroscopy

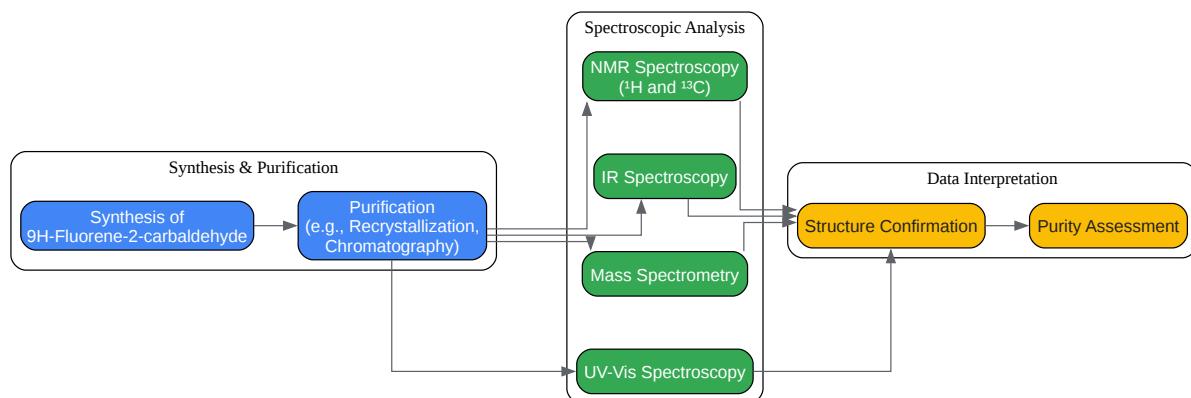
Objective: To measure the electronic absorption properties of the conjugated system.

Methodology:

- Solvent Selection: A UV-grade solvent that does not absorb in the region of interest and in which the compound is soluble (e.g., ethanol, methanol, or cyclohexane) is chosen.
- Sample Preparation: A stock solution of **9H-Fluorene-2-carbaldehyde** is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of the chosen solvent. This stock solution is then diluted to a concentration that results in a maximum absorbance between 0.1 and 1.0 AU.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition:
 - A baseline is recorded using two cuvettes filled with the pure solvent.
 - The sample cuvette is then filled with the dilute sample solution.

- The absorbance spectrum is recorded over a specified wavelength range (e.g., 200-600 nm).
- The wavelength(s) of maximum absorbance (λ_{max}) are identified from the spectrum.

Mass Spectrometry (MS)


Objective: To determine the molecular weight and elemental composition, and to study the fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

- Sample Preparation: A dilute solution of **9H-Fluorene-2-carbaldehyde** is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
- Instrumentation: A GC-MS system equipped with an EI source is used. The GC is fitted with a suitable capillary column.
- Data Acquisition:
 - The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.
 - The separated compound elutes from the GC column and enters the mass spectrometer's ion source.
 - In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
- Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z values.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like **9H-Fluorene-2-carbaldehyde**.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and spectroscopic characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fluorene-2-carboxaldehyde | C₁₄H₁₀O | CID 34804 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. Buy 9H-Fluorene-2-carbaldehyde | 30084-90-3 [smolecule.com]
- 3. 9H-Fluorene-2-carbaldehyde | CAS#:30084-90-3 | ChemsrC [chemsrc.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 9H-Fluorene-2-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198980#spectroscopic-data-of-9h-fluorene-2-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com